1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative characterized by a cyclopropanesulfonyl group at the 1-position and a pinacol-protected boronate (tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole ring. This compound is hypothesized to serve as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions due to the reactive boronate group .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-7-14-15(8-9)20(16,17)10-5-6-10/h7-8,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOICDCNKJNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the cyclopropanesulfonyl and dioxaborolan groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Challenges
Comparative Performance in Catalysis
- Reaction Efficiency : In Pd-catalyzed couplings, the target compound’s boronate achieves >80% conversion in model reactions, outperforming aryl-linked analogs (~60% conversion) .
Biological Activity
1-(Cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with the CAS number 1612172-62-9, is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopropanesulfonyl group and a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is . The structure can be represented as follows:
Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Molecular Weight | 270.26 g/mol |
| Appearance | White solid |
General Biological Activities of Pyrazoles
Pyrazole derivatives are known for their diverse biological activities. They have been reported to exhibit anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notable approved drugs containing pyrazole include celecoxib and phenylbutazone .
Specific Findings on this compound
Research on this specific compound is sparse; however, it is hypothesized that the unique structural features contribute to its potential pharmacological effects. The dioxaborolane group may enhance reactivity in biological systems, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. A study involving similar compounds indicated that modifications on the pyrazole ring can lead to enhanced cytotoxicity against various cancer cell lines .
- Mechanism of Action : The mechanism by which pyrazole compounds exert their effects often involves modulation of signaling pathways related to inflammation and cell survival. For instance, compounds with similar structures have been shown to inhibit COX enzymes and other inflammatory mediators .
Data Table of Related Pyrazole Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(cyclopropanesulfonyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Introduction of the tetramethyl dioxaborolane (pinacol boronic ester) group via Miyaura borylation. For example, palladium-catalyzed cross-coupling of a halogenated pyrazole precursor with bis(pinacolato)diboron under inert conditions .
- Step 2 : Cyclopropanesulfonylation at the pyrazole N1 position. This may use cyclopropanesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .
- Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation.
Q. How should this compound be characterized to confirm structural integrity?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropane protons at δ 1.0–1.5 ppm; sulfonyl group deshielding adjacent protons).
- HRMS : High-resolution mass spectrometry for molecular ion verification.
- X-ray Crystallography : If single crystals are obtainable, structural confirmation via diffraction studies (e.g., similar to pyrazole derivatives in ).
Q. What solvent systems are optimal for handling this compound?
- Guidelines :
- Storage : Anhydrous DMSO or THF under argon/nitrogen to prevent boronic ester hydrolysis .
- Reactions : Polar aprotic solvents (DMF, DMSO) for sulfonamide/sulfonyl reactions; toluene/THF for Suzuki couplings .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura coupling be minimized?
- Optimization Strategies :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
- Base Screening : Test K₃PO₄ or Cs₂CO₃ to reduce protodeboronation.
- Temperature Control : Maintain 60–80°C in toluene/water mixtures to balance reactivity and stability .
Q. What computational methods predict the reactivity of the boronic ester moiety in cross-coupling reactions?
- Approach :
- DFT Calculations : Model transition states for transmetalation steps using Gaussian or ORCA software. Focus on boron-oxygen bond dissociation energies .
- Molecular Dynamics : Simulate solvent effects on boronate stability (e.g., water content in THF) .
Q. How does the cyclopropanesulfonyl group influence biological activity in enzyme inhibition studies?
- Experimental Design :
- Target Screening : Test against kinases or proteases where sulfonyl groups act as hydrogen-bond acceptors.
- SAR Analysis : Compare with analogs lacking the cyclopropane ring (e.g., methylsulfonyl derivatives) to assess steric/electronic contributions .
Data Contradictions and Validation
Q. Discrepancies in reported yields for Miyaura borylation of pyrazole derivatives: How to resolve?
- Analysis :
- Catalyst Purity : Ensure Pd(dba)₂ or PdCl₂(dppf) is freshly prepared to avoid catalyst deactivation .
- Oxygen Sensitivity : Use rigorous Schlenk techniques; trace oxygen can oxidize boronates .
Stability and Handling
Q. What degradation products form under acidic/aqueous conditions?
- Stability Study :
- Hydrolysis : Boronic ester converts to boronic acid in H₂O/MeOH (1:1), detectable by ¹¹B NMR .
- Sulfonyl Group Stability : No degradation below pH 5; above pH 9, cyclopropane ring strain may lead to ring-opening .
Application in Drug Discovery
Q. How to design a fragment-based library using this compound as a core scaffold?
- Strategy :
- Diversification : Functionalize the pyrazole C3/C5 positions via C-H activation or cross-coupling .
- Biophysical Assays : Use SPR or ITC to measure binding affinity to target proteins .
Tables
Table 1 : Representative Reaction Conditions for Suzuki Coupling
| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl bromide | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 85 | |
| Heteroaryl chloride | XPhos Pd G3 | Cs₂CO₃ | DME/H₂O | 78 |
Table 2 : NMR Chemical Shifts for Key Protons
| Proton Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclopropane CH₂ | 1.2–1.5 | m | |
| Pyrazole C4-H | 7.8–8.1 | s | |
| B-O (pinacol) | 1.3 (CH₃) | s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
